

Comparative Analysis of Pyrazolopyrazine SHP2 Inhibitors: A Guide for Researchers

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Compound of Interest					
Compound Name:	Shp2-IN-16				
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolopyrazine-based SHP2 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in mediating cell proliferation and differentiation has led to the development of numerous inhibitors.[1][2] Among these, compounds featuring a pyrazolopyrazine scaffold have shown significant promise as allosteric inhibitors. This guide offers a comparative analysis of key pyrazolopyrazine SHP2 inhibitors, focusing on their biochemical potency, cellular activity, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for prominent pyrazolopyrazine SHP2 inhibitors, providing a basis for direct comparison of their performance.

Table 1: In Vitro Potency of Pyrazolopyrazine SHP2 Inhibitors



Inhibitor	Target	Assay Type	IC50 (nM)	Binding Affinity (Kd, nM)	Reference
TNO155	SHP2	Enzymatic (DiFMUP)	11	-	[3]
IACS-13909	SHP2	Enzymatic (DiFMUP)	15.7	32	[4]
JAB-3312	SHP2	Enzymatic	1.44	0.37	[5][6]
TK-642	SHP2	Enzymatic	2.7	-	[7]

Table 2: Cellular Activity of Pyrazolopyrazine SHP2 Inhibitors

Inhibitor	Cell Line	Assay Type	IC50 (nM)	Reference
TNO155	Various Neuroblastoma Cell Lines	Cell Viability	Varies (cell line dependent)	[8]
IACS-13909	KYSE-520	pERK Inhibition	-	[4]
NCI-H1975 CS	Cell Proliferation (GI50)	~1000	[4]	
JAB-3312	KYSE-520	pERK Inhibition	0.23	[6]
KYSE-520	Antiproliferative	7.4	[6]	_
TK-642	KYSE-520	Cell Proliferation	5730	[7]

Table 3: Pharmacokinetic Properties of Pyrazolopyrazine SHP2 Inhibitors

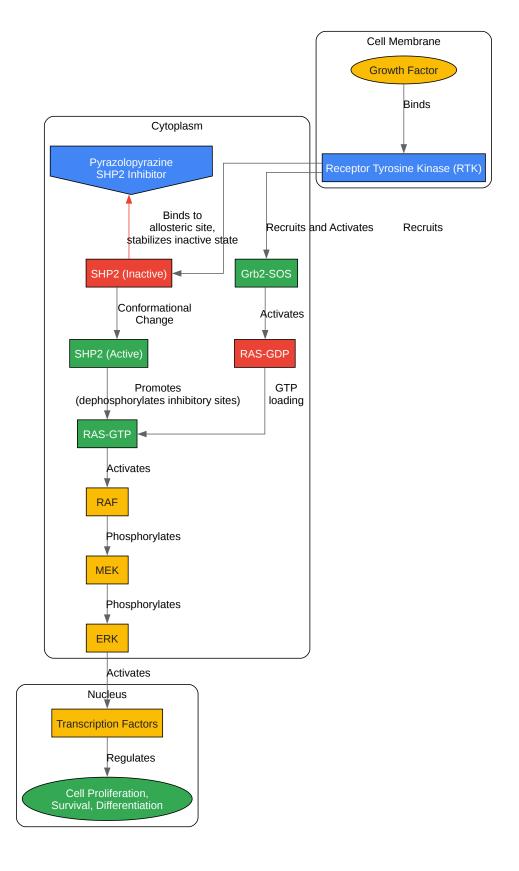


Inhibitor	Species	Route	Bioavail ability (%)	Half-life (t½, h)	Cmax	Tmax (h)	Referen ce
TNO155	Human	Oral	-	~34	-	~1.1	[9]
Mouse	Oral	78	2	-	0.8	[3]	
Rat	Oral	100	8	-	1	[3]	_
Dog	Oral	>100	9	-	2	[3]	_
Monkey	Oral	60	9	-	2	[3]	_
IACS- 13909	Mouse	Oral	>70	≥7	-	-	[10]
Rat	Oral	>70	≥7	-	-	[10]	
Dog	Oral	>70	≥7	-	-	[10]	_
JAB- 3312	Animal Models	-	Favorabl e	-	-	-	[5]
TK-642	-	Oral	42.5	2.47	-	-	[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.





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SHP2 Signaling Pathway and Allosteric Inhibition.





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Typical Experimental Workflow for SHP2 Inhibitor Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolopyrazine SHP2 inhibitors.

SHP2 Enzymatic Inhibition Assay (DiFMUP-based)

This protocol is adapted from established methods for measuring SHP2 phosphatase activity. [11]

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against SHP2.

Materials:



- Recombinant full-length human SHP2 protein
- SHP2-activating peptide (e.g., dually phosphorylated IRS-1 peptide)
- 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
- Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- Test compounds dissolved in DMSO
- 384-well black microplates
- Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~450 nm)

Procedure:

- Prepare a solution of recombinant SHP2 in assay buffer.
- For full-length SHP2, pre-incubate the enzyme with the activating peptide at room temperature for 20 minutes to achieve the active conformation.
- Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
- Add the SHP2 enzyme solution to the wells of the 384-well plate.
- Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
- Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
- Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read) using a microplate reader.
- Subtract the background fluorescence from all readings.



- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay

This protocol outlines a general method to assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular context.

Objective: To determine the cellular potency (IC50) of a compound by measuring the phosphorylation of ERK, a downstream effector of the SHP2 pathway.

Materials:

- Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520)
- · Cell culture medium and supplements
- Test compounds dissolved in DMSO
- Growth factors (e.g., EGF) to stimulate the pathway, if necessary
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus and reagents
- Primary antibodies against phospho-ERK (p-ERK) and total ERK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for western blots



Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for a few hours to reduce basal signaling.
- Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
- If necessary, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Quantify the protein concentration in each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against p-ERK and total ERK.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
- Calculate the percent inhibition of p-ERK phosphorylation for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of a SHP2 inhibitor in an animal model.[12]



Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax of a test compound in rodents.

Materials:

- Test compound
- Vehicle for formulation (e.g., a mixture of Solutol, ethanol, and water)
- Male Sprague-Dawley rats or other suitable rodent model
- Dosing gavage needles and syringes for oral administration
- Intravenous administration setup
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- · Fast the animals overnight before dosing.
- Divide the animals into groups for intravenous (IV) and oral (PO) administration.
- Administer a single dose of the formulated test compound to each animal. For the PO group, administer via oral gavage. For the IV group, administer via a suitable vein (e.g., tail vein).
- Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Process the blood samples to obtain plasma by centrifugation.
- Store the plasma samples at -80°C until analysis.
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.



- Extract the test compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
- Analyze the extracted samples by a validated LC-MS/MS method to determine the concentration of the test compound.
- Use pharmacokinetic software to calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and bioavailability) from the plasma concentration-time data.

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